10-Dodecen-1-ol, acetate, (E)- 10-Dodecen-1-ol, acetate, (E)- 10E-Dodecenyl acetate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 35153-09-4
VCID: VC21341926
InChI: InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4H,5-13H2,1-2H3/b4-3+
SMILES: CC=CCCCCCCCCCOC(=O)C
Molecular Formula: C₁₄H₂₆O₂
Molecular Weight: 226.35 g/mol

10-Dodecen-1-ol, acetate, (E)-

CAS No.: 35153-09-4

Cat. No.: VC21341926

Molecular Formula: C₁₄H₂₆O₂

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

10-Dodecen-1-ol, acetate, (E)- - 35153-09-4

Specification

CAS No. 35153-09-4
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.35 g/mol
IUPAC Name [(E)-dodec-10-enyl] acetate
Standard InChI InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4H,5-13H2,1-2H3/b4-3+
Standard InChI Key JARZGLPTLYDJAG-UHFFFAOYSA-N
Isomeric SMILES C/C=C/CCCCCCCCCOC(=O)C
SMILES CC=CCCCCCCCCCOC(=O)C
Canonical SMILES CC=CCCCCCCCCCOC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a dodecenyl backbone (C12H23\text{C}_{12}\text{H}_{23}) with an acetate group (CH3COO\text{CH}_3\text{COO}) at the first carbon and a trans-configuration double bond between carbons 10 and 11. The (E)-stereochemistry ensures spatial alignment critical for biological activity, as the planar arrangement of substituents around the double bond optimizes molecular recognition by insect olfactory receptors .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name[(E)-dodec-10-enyl] acetate
Molecular FormulaC14H26O2\text{C}_{14}\text{H}_{26}\text{O}_{2}
Molecular Weight226.35 g/mol
InChIKeyJARZGLPTLYDJAG-UHFFFAOYSA-N
Canonical SMILESCC=CCCCCCCCCCOC(=O)C

Physicochemical Properties

As a lipophilic ester, 10-Dodecen-1-ol, acetate, (E)- exhibits limited water solubility but high miscibility with organic solvents. Its volatility, evidenced by gas chromatography retention indices, facilitates airborne dispersal—a trait exploited in pheromone-based applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The ester is synthesized via acid-catalyzed esterification of (E)-10-dodecen-1-ol with acetic anhydride. Optimal conditions (e.g., sulfuric acid catalyst, 60–80°C, 6–8 hours) achieve >90% yield. Stereochemical purity is maintained using purified (E)-alcohol precursors to avoid cis-isomer contamination.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors with immobilized lipase catalysts, enhancing efficiency and reducing waste. Recent patents highlight microfluidic systems that achieve 98% conversion in <2 hours, leveraging temperature-controlled enzymatic esterification.

Functional Applications

Agricultural Pest Management

As a pheromone mimic, this compound disrupts mating in Lepidoptera species. Field trials demonstrate 40–60% reductions in codling moth (Cydia pomonella) and oriental fruit moth (Grapholita molesta) populations when deployed in dispensers.

Ecological Research

Researchers utilize the compound to study insect olfactory pathways. Electrophysiological assays confirm its activation of specific antennal receptors in Spodoptera littoralis, validating its role in interspecific communication.

Analytical Profiling Techniques

Gas Chromatography (GC)

GC remains the gold standard for quantifying 10-Dodecen-1-ol, acetate, (E)- in environmental samples. The NIST WebBook provides retention indices across multiple columns, enabling precise identification :

Table 2: Chromatographic Retention Data

Column TypeStationary PhaseTemperature ProgramRetention IndexReference
CapillaryDB-5100°C to 275°C at 5°C/min1615
CapillaryDB-Wax100°C to 240°C at 5°C/min1942

Mass Spectrometry (MS)

Electron ionization MS fragments the molecule at m/zm/z 43 (acetyl ion) and m/zm/z 61 (CH2_2=CH-(CH2_2)8_8-O+), providing diagnostic peaks for structural confirmation .

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